N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethoxy groups. The compound features a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a methyl-substituted phenyl ring (Figure 1).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-5-7-15(21-9-4-10-27(21,23)24)12-16(13)20-19(22)14-6-8-17(25-2)18(11-14)26-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFTDYNIRVETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of an appropriate precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.
Attachment of the dioxidoisothiazolidinyl group to the phenyl ring: This step involves the reaction of the dioxidoisothiazolidinyl precursor with a 2-methylphenyl derivative under suitable conditions to form the intermediate compound.
Formation of the benzamide group: The intermediate compound is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxidoisothiazolidinyl moiety.
Reduction: Reduction reactions can occur at the benzamide group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidation products may include sulfoxides and sulfones.
Reduction: Reduction products include amine derivatives.
Substitution: Substitution products vary depending on the nucleophile used but may include amine or thiol derivatives.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide can be contextualized against related benzamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations
Substituent Effects on Bioactivity: The 3,4-dimethoxy groups in the target compound and the thiadiazole derivative may enhance solubility compared to fluorinated analogs (e.g., 3,4-difluoro in ). Fluorinated analogs (e.g., ) exhibit stronger electronegativity, which may improve membrane permeability but reduce solubility.
Heterocyclic Moieties :
- The 1,1-dioxidoisothiazolidin-2-yl group in the target compound and introduces a sulfone group, which stabilizes the heterocycle and may facilitate hydrogen bonding (e.g., with enzyme active sites). This contrasts with the thiadiazole and thiazole derivatives, which lack sulfone groups but retain aromaticity for π-π stacking.
Biological Activity :
- The thiazole derivative directly inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism. The target compound’s isothiazolidine sulfone group may similarly disrupt enzyme function but with enhanced stability.
- Thiadiazole derivatives like are associated with insecticidal and fungicidal activities, suggesting the target compound’s dimethoxybenzamide core could share these properties.
Synthesis and Characterization :
- The thiadiazole derivative was synthesized via benzoyl chloride coupling in pyridine, while the thiazole derivative used 2,4-difluorobenzoyl chloride in pyridine/NaHCO3. The target compound’s synthesis may require similar amide-bond-forming conditions but with tailored protecting groups for the sulfone moiety.
- Spectral data gaps for the target compound highlight the need for further NMR/MS studies to confirm purity and structure.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a dioxidoisothiazolidin moiety linked to a 2-methylphenyl group and a 3,4-dimethoxybenzamide structure.
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
Biological Activity
Initial studies suggest that this compound exhibits significant biological activity. The following table summarizes some of the potential biological effects observed in preliminary investigations:
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines. | |
| Antimicrobial Activity | Potential to inhibit bacterial growth. | |
| Antioxidant Properties | Scavenging of free radicals observed in vitro. |
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets within cells. Potential mechanisms may include:
- Protein Binding : The compound may bind to proteins involved in cell signaling pathways, altering their activity and affecting cellular responses.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism or bacterial survival, leading to reduced proliferation or increased apoptosis in targeted cells.
Anticancer Activity
A study investigating the anticancer properties of similar compounds revealed that those with isothiazolidin structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were shown to induce apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research on related compounds indicates that those containing dioxidoisothiazolidin moieties can demonstrate antimicrobial activity. These compounds may interfere with bacterial cell wall synthesis or protein synthesis, effectively inhibiting growth or causing cell death .
Antioxidant Effects
Preliminary assays have suggested that this compound possesses antioxidant properties. This activity is crucial as it may protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound. Suggested areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
- Safety and Toxicology Assessments : Evaluating potential toxicity and side effects associated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
